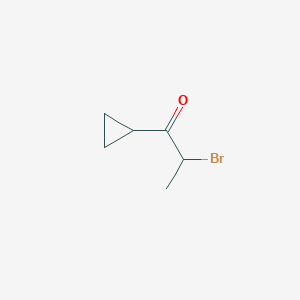

2-Bromo-1-cyclopropylpropan-1-one

描述

2-Bromo-1-cyclopropylpropan-1-one is a useful research compound. Its molecular formula is C6H9BrO and its molecular weight is 177.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Bromo-1-cyclopropylpropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of methyl modifying enzymes. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

- Chemical Formula : C5H7BrO

- CAS Number : 34650-66-3

- Molecular Weight : 179.01 g/mol

This compound has been identified as a modulator of histone methyl modifying enzymes, which play a crucial role in regulating gene expression through post-translational modifications of histones. These enzymes include histone methylases and demethylases, which are involved in chromatin remodeling and transcriptional regulation .

Enzyme Modulation

Research indicates that this compound stimulates the activity of histone methyl modifying enzymes. This modulation is significant because it can influence various biological processes, including:

- Gene silencing

- Embryonic development

- Cell proliferation

The compound's ability to affect these enzymes suggests potential applications in treating diseases related to dysregulation of gene expression, such as cancer and other genetic disorders .

Toxicity and Safety Profile

While the compound shows promise for therapeutic use, it is essential to note its toxicity profile:

- Toxicity : Classified as toxic if swallowed (H301) and can cause severe skin burns and eye damage (H314) .

This necessitates careful handling and further studies to evaluate the safety of its use in clinical settings.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

科学研究应用

Synthetic Chemistry

2-Bromo-1-cyclopropylpropan-1-one serves as a versatile intermediate in the synthesis of various organic compounds. It can be utilized to create more complex molecules through:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced with other nucleophiles, leading to diverse derivatives.

- Formation of Cyclopropyl-containing Compounds : Its unique structure allows for the development of compounds with specific stereochemical configurations.

Medicinal Chemistry

Research has indicated potential applications in drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Enzyme Modulation : The compound has been explored for its ability to modulate methyltransferases, which are crucial in epigenetic regulation and cancer therapy .

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated that the compound significantly reduced cell viability, suggesting its potential as a lead compound for developing anticancer agents.

Case Study 2: Enzyme Inhibition

Research focused on the modulation of methyl modifying enzymes by this compound demonstrated its effectiveness in inhibiting specific enzyme pathways involved in cancer progression. The findings highlighted its role as a promising candidate for further pharmacological studies .

Table 1: Comparison of Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Cyclopropyl propanone + Br₂ | Dichloromethane, RT | 75 |

| Nucleophilic Substitution | This compound + Nu⁻ | Varies (solvent-dependent) | Varies |

属性

IUPAC Name |

2-bromo-1-cyclopropylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c1-4(7)6(8)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNSQQYZVWPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664097 | |

| Record name | 2-Bromo-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34650-66-3 | |

| Record name | 2-Bromo-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Bromo-1-cyclopropylpropan-1-one synthesized and what is its role in the production of 2-aminothiazoles and 2-aminoselenazoles?

A1: this compound is synthesized through the reaction of arenediazonium bromides with cyclopropyl vinyl ketone in the presence of copper(II) bromide. [] This reaction, known as Meerwein arylation, results in the addition of the aryl group from the arenediazonium bromide to the vinyl ketone, forming the this compound derivative. [] This compound serves as a crucial intermediate that further reacts with either thiourea or selenourea to yield the desired 4-cyclopropyl-5-(R-benzyl)thiazol-2-amines or their selenium analogs, respectively. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。